molecular formula C16H21NO2 B1183118 N,N-diallyl-2-propoxybenzamide

N,N-diallyl-2-propoxybenzamide

Cat. No.: B1183118
M. Wt: 259.349
InChI Key: SBZMPKHAYBLQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-2-propoxybenzamide is a benzamide derivative characterized by a propoxy substituent at the 2-position of the benzene ring and two allyl groups attached to the amide nitrogen. The compound’s structure combines a polar propoxy group with bulky, unsaturated diallyl substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.349

IUPAC Name

N,N-bis(prop-2-enyl)-2-propoxybenzamide

InChI

InChI=1S/C16H21NO2/c1-4-11-17(12-5-2)16(18)14-9-7-8-10-15(14)19-13-6-3/h4-5,7-10H,1-2,6,11-13H2,3H3

InChI Key

SBZMPKHAYBLQCP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N,N-diallyl-2-propoxybenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound (Target) C₁₇H₂₃NO₂ 273.37* Diallyl, propoxy Bulky substituents; allyl groups enable cycloaddition or polymerization
N,N-Dimethyl-2-propoxybenzamide (3k) C₁₂H₁₇NO₂ 207.27 Dimethyl, propoxy Reduced steric hindrance; higher solubility in polar solvents
N,N-Diethyl-2-(2-propen-1-yloxy)benzamide C₁₄H₁₉NO₂ 233.30 Diethyl, allyloxy Moderate bulk; reactive allyloxy group
N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide C₂₂H₂₄N₃O₄ 394.44* Hydrazine linker, allyloxy, propoxy Hydrazine enables metal coordination; bifunctional reactivity

*Calculated based on molecular formula.

Physicochemical and Reactivity Comparisons

  • Steric Effects : The diallyl groups in the target compound introduce significant steric hindrance compared to dimethyl (3k) or diethyl analogs . This may reduce its efficacy in applications requiring tight binding (e.g., enzyme inhibition) but enhance stability in polymer matrices.
  • Solubility: The dimethyl analog (3k) likely exhibits higher aqueous solubility due to its smaller, non-polar substituents, whereas the diallyl variant is more lipophilic .
  • Reactivity : The allyl groups in the target compound and the allyloxy group in enable reactions such as Claisen rearrangements or thiol-ene click chemistry. In contrast, the hydrazine-containing compound can act as an N,O-bidentate ligand for metal-catalyzed C–H activation, similar to the N,O-directing group in .

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